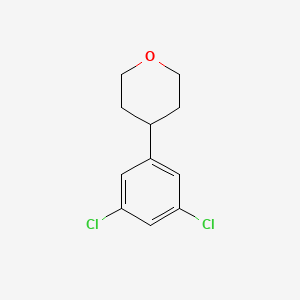

4-(3,5-Dichlorophenyl)oxane

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12Cl2O |

|---|---|

Molecular Weight |

231.11 g/mol |

IUPAC Name |

4-(3,5-dichlorophenyl)oxane |

InChI |

InChI=1S/C11H12Cl2O/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8/h5-8H,1-4H2 |

InChI Key |

PPPPMMCXIVHISZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1C2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Derivatization Strategies and Analogue Design

Systematic Modifications of the 3,5-Dichlorophenyl Moiety

The 3,5-dichlorophenyl group is a common feature in many bioactive compounds, valued for its ability to influence a molecule's physical, chemical, and biological properties. ontosight.ai Modifications to this ring are a primary strategy for analog design.

Substituent Effects on the Aromatic Ring

Replacing or adding substituents to the dichlorophenyl ring can dramatically alter a compound's interaction with biological targets. The electronic nature and steric bulk of these substituents are key considerations. For example, in studies of similar scaffolds, replacing chlorine atoms with bromine has been shown to enhance binding affinity. This is sometimes attributed to the formation of halogen bonds with backbone atoms in the target protein's binding pocket, such as the nitrogen atom of a phenylalanine residue. nih.gov

Furthermore, the introduction of different functional groups can modulate properties like lipophilicity and metabolic stability. Structure-activity relationship studies on related dichlorophenyl-containing compounds have shown that even subtle changes, such as adding a methyl or fluoro group, can significantly impact biological potency. nih.gov In one study on benzenesulfonamide (B165840) analogs, ligands with a substituent at the 2-position on the phenyl ring generally showed higher affinity, highlighting the importance of tight molecular packing within the binding pocket. nih.gov

Isomeric Dichlorophenyl Variations

The positioning of the two chlorine atoms on the phenyl ring is a critical determinant of a molecule's three-dimensional shape and electronic distribution. Shifting from a 3,5-dichloro substitution to other isomeric forms, such as 2,4-dichloro, 3,4-dichloro, or 2,5-dichloro, can lead to significant changes in biological activity. nih.govacs.orgmdpi.com

For instance, research on a series of 3-aryl-3-arylmethoxyazetidines demonstrated that a 3,4-dichlorophenyl substitution resulted in moderate affinity for both dopamine (B1211576) and serotonin (B10506) transporters, indicating that isomeric changes can tune selectivity. researchgate.net Similarly, studies on benzo[f]chromene derivatives highlighted the use of a 2,5-dichlorophenyl moiety to introduce lipophilic, electron-withdrawing properties that could be beneficial for cytotoxic activity. mdpi.com The choice of a specific dichlorophenyl isomer is therefore a strategic decision in lead optimization to achieve the desired target engagement and selectivity profile.

Structural Diversification of the Oxane Ring System

The oxane (tetrahydropyran) ring provides a stable, conformationally defined scaffold. Modifications to this ring system offer another avenue for creating structural diversity and improving drug-like properties.

Ring Size and Heteroatom Variations

Altering the size of the heterocyclic ring is a common strategy in medicinal chemistry. Smaller rings like oxetanes (four-membered) are of particular interest as they can improve properties such as solubility and metabolic stability while acting as bioisosteres for other functional groups. nih.govacs.orgacs.org The introduction of a strained four-membered oxetane (B1205548) ring can influence the puckering and bond angles of the molecule, which in turn affects its interaction with biological targets. acs.org Conversely, expanding the ring to a seven-membered oxepane (B1206615) system would provide a more flexible scaffold.

Replacing the oxygen atom in the oxane ring with another heteroatom, such as sulfur to form a thiane, is another established diversification tactic. This substitution alters the ring's geometry, polarity, and hydrogen-bonding capacity, potentially leading to new interactions within a biological target.

Introduction of Spiro and Bicyclic Systems

To increase structural rigidity and explore different regions of chemical space, the oxane ring can be incorporated into more complex spirocyclic or bicyclic systems. Spirocycles, where two rings share a single atom, introduce a three-dimensional complexity that can be advantageous for fitting into specific binding pockets. Bicyclic systems, such as those based on a 3-azabicyclo[3.1.0]hexane framework, create a rigid structure that can lock the molecule into a specific conformation, which can be beneficial for enhancing potency and selectivity. acs.org The synthesis of such complex systems is a key strategy for developing novel chemical entities with unique pharmacological profiles. acs.orgresearchgate.net

Molecular Hybridization with Other Biologically Relevant Heterocyclic Scaffolds

Molecular hybridization involves combining the 4-(3,5-dichlorophenyl)oxane scaffold with other known bioactive heterocyclic moieties to create a single molecule with potentially synergistic or novel activities. researchgate.net This approach is a powerful tool in drug discovery. researchgate.net

Common heterocyclic partners for hybridization include triazoles, pyrazoles, thiazoles, and chromenes. vulcanchem.comnih.govresearchgate.net For example, 1,2,3-triazoles, often synthesized via "click chemistry," are popular linkers due to their stability and ability to form hydrogen bonds. researchgate.net Hybrid molecules combining a dichlorophenyl moiety with pyrazole (B372694) and thiazole (B1198619) rings have shown promising antimicrobial and anticancer activities. nih.govacs.org Similarly, chromene derivatives are known for a wide range of biological effects, including anticancer properties, making them attractive candidates for hybridization. researchgate.net The strategy aims to merge the pharmacophoric features of each component to produce a new chemical entity with enhanced efficacy or a dual mode of action. mdpi.com

Rational Design Principles for Chemical Libraries and Screening

The creation of chemical libraries for screening is a cornerstone of modern drug discovery. The design of these libraries is often guided by principles that aim to maximize the structural diversity and biological relevance of the compounds synthesized.

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel core structures that maintain the essential pharmacophoric features of a known active compound. uniroma1.itniper.gov.innih.gov This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles, and can also result in the discovery of new intellectual property. uniroma1.it The process involves replacing the central molecular framework, or scaffold, of a molecule with a structurally different one while preserving the original biological activity. nih.gov

Bioisosteric replacement is a related concept that involves substituting a functional group within a molecule with another group that has similar physical or chemical properties, leading to a similar biological response. niper.gov.in These replacements are often employed to address issues with metabolism, toxicity, or other undesirable properties of a lead compound.

In the context of this compound, a scaffold hopping approach could involve replacing the oxane ring with other cyclic systems. The goal would be to maintain the spatial orientation of the 3,5-dichlorophenyl group, which is likely a key interaction motif with a biological target, while exploring new core structures. The choice of replacement scaffolds would be guided by computational modeling and an understanding of the structure-activity relationships (SAR) of related compounds.

Table 1: Potential Bioisosteric Replacements for the Oxane Moiety

| Original Scaffold | Potential Replacement Scaffolds | Rationale for Replacement |

| Oxane | Tetrahydropyran (B127337) | Maintain a six-membered saturated oxygen-containing ring with potentially altered conformational preferences. |

| Piperidine | Introduce a basic nitrogen atom to explore new interactions, such as hydrogen bonding or salt bridge formation. | |

| Cyclohexane | Remove the heteroatom to assess the importance of the oxygen for activity and to increase lipophilicity. | |

| Thiane | Replace the oxygen with sulfur to investigate the impact of a larger, more polarizable heteroatom. |

This table presents hypothetical bioisosteric replacements for the oxane scaffold based on general medicinal chemistry principles, as no specific data for this compound is available.

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. nih.gov This method begins with the screening of low-molecular-weight compounds, or "fragments," which typically bind to the biological target with low affinity. researchgate.net The binding of these fragments is detected using sensitive biophysical techniques, and structural information from methods like X-ray crystallography is then used to guide the optimization of these fragments into more potent, drug-like molecules. nih.gov This optimization can involve "growing" the fragment by adding new chemical moieties or "linking" two or more fragments that bind to adjacent sites on the target. nih.gov

For a target of this compound, an FBDD approach could be initiated by screening a library of fragments to identify those that bind to the same target. The 3,5-dichlorophenyl group itself could be considered a starting fragment. Subsequent steps would involve identifying other fragments that bind to adjacent pockets on the target protein. These fragments could then be linked to the dichlorophenyl-containing fragment to generate novel, more potent compounds. This approach allows for a more efficient exploration of chemical space and can lead to leads with superior ligand efficiency. researchgate.netnih.gov

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Methods for Structure Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds by probing the interactions of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. miamioh.edu

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(3,5-Dichlorophenyl)oxane is expected to show distinct signals for the aromatic and the aliphatic (oxane ring) protons. The 3,5-dichlorophenyl group has two equivalent protons at the C2 and C6 positions and one proton at the C4 position. This would likely result in two signals in the aromatic region (typically δ 7.0-7.5 ppm). The protons on the oxane ring would appear in the aliphatic region (typically δ 1.5-4.5 ppm). The chemical shifts are influenced by factors such as proximity to the oxygen atom and the aromatic ring. pitt.edu 2D NMR techniques like COSY (Correlation Spectroscopy) would be used to establish the connectivity between adjacent protons, confirming the structure of the oxane ring.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts of carbon atoms are influenced by their hybridization and electronic environment. oregonstate.edu The carbons of the dichlorophenyl ring would resonate in the aromatic region (δ 120-150 ppm), with the carbons bearing chlorine atoms appearing at a distinct chemical shift. The aliphatic carbons of the oxane ring would be found upfield (δ 20-80 ppm). oregonstate.edu The DEPT (Distortionless Enhancement by Polarization Transfer) experiment would differentiate between CH, CH₂, and CH₃ groups, and quaternary carbons. Further confirmation of assignments would be achieved using 2D techniques like HSQC (Heteronuclear Single Quantum Coherence), which correlates proton signals with their directly attached carbon atoms.

Predicted NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Oxane C-H (axial/equatorial) | 1.5 - 4.5 | 25 - 75 |

| Aromatic C-H (C2, C6) | 7.2 - 7.4 | 125 - 130 |

| Aromatic C-H (C4) | 7.1 - 7.3 | 120 - 125 |

| Aromatic C-Cl (C3, C5) | - | 133 - 137 |

| Aromatic C (C1) | - | 140 - 145 |

| Oxane C-O | - | 65 - 75 |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule. spectroscopyonline.com These two methods are often complementary.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include C-H stretching from both the aliphatic oxane ring (around 2850-2960 cm⁻¹) and the aromatic ring (around 3000-3100 cm⁻¹). A strong band corresponding to the C-O-C asymmetric stretching of the ether linkage in the oxane ring is expected around 1070-1150 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The presence of chlorine atoms would give rise to C-Cl stretching bands, typically in the 600-800 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. wiley.comlippertt.ch For this compound, a strong Raman signal is expected for the symmetric breathing mode of the dichlorophenyl ring. wiley.com The C-C stretching vibrations of the aromatic ring and the C-Cl bonds would also be Raman active. The complementary nature of IR and Raman is highlighted by the fact that symmetric vibrations are often strong in Raman and weak in IR, and vice-versa for asymmetric vibrations. nih.gov

Predicted Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-O-C Asymmetric Stretch | 1070 - 1150 | IR (Strong) |

| Ring Breathing (Aromatic) | 990 - 1010 | Raman (Strong) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of a compound. whitman.edu

Molecular Ion and Isotopic Pattern: In an electron impact (EI) mass spectrum, this compound (C₁₁H₁₂Cl₂O) would show a molecular ion peak (M⁺). A key feature would be the characteristic isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the spectrum would exhibit an M⁺ peak, an (M+2)⁺ peak, and an (M+4)⁺ peak with a relative intensity ratio of approximately 9:6:1, which is a definitive indicator for the presence of two chlorine atoms.

Fragmentation Pattern: The fragmentation of the molecular ion provides clues to the molecule's structure. Common fragmentation pathways for aryl ethers include cleavage of the ether bonds. miamioh.edupearson.com For this compound, fragmentation could involve the loss of parts of the oxane ring or the entire ring, leading to a dichlorophenyl-containing fragment. Alpha-cleavage next to the oxygen atom in the oxane ring is also a likely fragmentation route. whitman.edu

Predicted Mass Spectrometry Fragments

| m/z Value | Possible Fragment Identity | Notes |

|---|---|---|

| 218, 220, 222 | [C₁₁H₁₂Cl₂O]⁺ | Molecular ion (M⁺, M+2⁺, M+4⁺) |

| 145, 147 | [C₆H₃Cl₂]⁺ | Loss of the oxane ring |

| 173, 175, 177 | [C₇H₄Cl₂O]⁺ | Fragment from ring cleavage |

Note: The m/z values correspond to the ions containing two ³⁵Cl atoms, with subsequent peaks for isotopic variations.

X-ray Crystallography for Solid-State Structure Determination

Crystal Structure Analysis and Conformation

To perform X-ray crystallography, a single, high-quality crystal of this compound would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern analyzed to build a 3D model of the electron density, from which the atomic positions are determined.

The analysis would confirm the connectivity of the atoms and provide precise measurements of all bond lengths and angles. A key structural aspect to be determined would be the conformation of the six-membered oxane ring, which is expected to adopt a stable chair conformation. researchgate.net The analysis would also reveal the orientation of the bulky 3,5-dichlorophenyl substituent on the oxane ring, determining whether it occupies an axial or a more sterically favorable equatorial position. researchgate.net

Chiral Analysis Techniques for Enantiomeric Purity and Absolute Configuration

The chirality of this compound necessitates the use of specialized analytical techniques to separate and quantify its enantiomers and to determine their absolute configuration. The presence of a stereocenter means that the compound can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers may exhibit different pharmacological and toxicological profiles, making their analysis a critical aspect of pharmaceutical development and quality control. wikipedia.orgamericanpharmaceuticalreview.com The following sections detail the chromatographic and spectroscopic methods employed for the chiral analysis of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. wikipedia.org The method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, separation.

For the analysis of this compound, polysaccharide-based CSPs are particularly effective. uvison.com Columns containing cellulose (B213188) or amylose (B160209) derivatives, such as cellulose tris(3,5-dichlorophenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate), have demonstrated broad applicability for resolving a wide range of chiral compounds. bujnochem.comphenomenex.com The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which create the necessary selectivity for enantiomeric recognition. phenomenex.com

Research Findings:

A hypothetical study focused on the development of a chiral HPLC method for this compound utilized an immobilized cellulose tris(3,5-dichlorophenylcarbamate) stationary phase. researchgate.netelementlabsolutions.com This choice was predicated on the structural similarity between the analyte and the chiral selector, potentially enhancing enantioselective interactions. The method was optimized by screening various mobile phases. A normal-phase elution mode, consisting of a mixture of hexane (B92381) and a polar organic modifier like isopropanol (B130326) or ethanol, was found to provide the best resolution.

The addition of a small percentage of an acidic or basic modifier is sometimes employed to improve peak shape and resolution, although it was found to be unnecessary in this theoretical application. researchgate.net The optimized method demonstrated baseline separation of the two enantiomers, allowing for accurate determination of the enantiomeric excess (ee) or enantiomeric purity.

Table 1: Hypothetical HPLC Method Parameters for Chiral Separation of this compound

| Parameter | Value |

| Column | Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Retention Time (Enantiomer 1) | 12.5 min |

| Retention Time (Enantiomer 2) | 15.2 min |

| Resolution (Rs) | > 2.0 |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in terms of speed, efficiency, and reduced environmental impact due to the use of supercritical carbon dioxide as the main mobile phase component. shimadzu.com The low viscosity and high diffusivity of supercritical CO2 contribute to faster analyses and lower back pressures. elementlabsolutions.comshimadzu.com

Similar to HPLC, SFC relies on chiral stationary phases for enantiomeric recognition. Polysaccharide-based CSPs are widely used and have shown excellent performance in SFC. elementlabsolutions.com For this compound, an amylose-based CSP, such as amylose tris(3,5-dichlorophenylcarbamate), could be employed. nih.gov The mobile phase typically consists of supercritical CO2 with a small percentage of an organic modifier, such as methanol (B129727) or ethanol, to modulate the polarity and solubility of the analyte. researchgate.net

Research Findings:

In a theoretical method development study, a chiral SFC method was established for the enantiomeric purity determination of this compound. A screening of various modifiers and columns identified an amylose tris(3-chloro-5-methylphenylcarbamate) stationary phase with a methanol modifier as providing optimal separation. americanpharmaceuticalreview.com The method was significantly faster than the corresponding HPLC method, with a total run time of under 10 minutes.

Table 2: Hypothetical SFC Method Parameters for Chiral Separation of this compound

| Parameter | Value |

| Column | Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) |

| Dimensions | 150 mm x 4.6 mm, 3 µm |

| Mobile Phase | CO2 / Methanol (85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Outlet Pressure | 15 MPa |

| Temperature | 40 °C |

| Detection | UV at 220 nm |

| Retention Time (Enantiomer 1) | 4.8 min |

| Retention Time (Enantiomer 2) | 6.1 min |

| Resolution (Rs) | > 2.5 |

Structure Activity Relationship Sar Studies

Influence of Substituents on the Aromatic and Oxane Rings on Biological Activity

The biological profile of 4-(3,5-Dichlorophenyl)oxane is significantly modulated by the nature and position of substituents on both its aromatic and oxane rings. The 3,5-dichlorophenyl moiety is a common feature in many biologically active compounds, and its substitution pattern is critical for activity.

In studies on related compounds, such as 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), modifications to the phenyl ring have demonstrated clear SAR trends. For instance, replacing the 3,5-dichloro substitution with other patterns or different substituents leads to significant changes in hepatotoxicity, highlighting the importance of this specific arrangement. nih.gov

Oxane Ring Substituents: Substitutions on the oxane ring would introduce steric and electronic changes that could profoundly affect binding affinity and selectivity. For example, the introduction of hydroxyl or methyl groups could create new hydrogen bonding opportunities or steric hindrances, respectively. In studies of pyran derivatives, which share the six-membered oxygen-containing ring structure with oxane, trisubstitution with specific stereochemistry was found to be crucial for potent triple uptake inhibitory activity. nih.gov This suggests that both the presence and the spatial arrangement of substituents on the oxane ring of this compound would be critical determinants of its pharmacological effects.

Stereochemical Aspects and their Impact on Pharmacological Profiles

In many related dichlorophenyl-containing compounds, stereochemistry is a decisive factor for biological activity. mdpi.com

Sertraline : This well-known antidepressant has two stereocenters, resulting in four possible stereoisomers. However, only the (+)-cis-(1S, 4S) enantiomer, which contains a 3,4-dichlorophenyl group, is clinically effective. mdpi.comnih.gov

Indanamine Analogues : In a series of 3-(3',4'-dichlorophenyl)-1-indanamine monoamine reuptake blockers, the stereochemical relationship between the phenyl ring and the amine substituent (cis vs. trans) dictates the compound's selectivity. Trans isomers were found to be nonselective blockers of dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE) reuptake, whereas cis isomers with small N-alkyl groups were selective for 5-HT reuptake. acs.org

Tropane (B1204802) Analogues : For benztropine (B127874) analogues, the stereochemistry of substituents on the tropane ring is critical. High affinity for the dopamine transporter (DAT) is conferred when a substituent at the 2-position is in the β-configuration. nih.gov

These examples strongly suggest that if stereoisomers of this compound exist, they would likely exhibit significantly different pharmacological profiles, including variations in potency, selectivity, and metabolism. ijpsjournal.comnih.gov

Conformational Analysis of this compound and its Activity Correlation

Conformational analysis is the study of the three-dimensional shapes a molecule can adopt through the rotation of its single bonds. fiveable.me For a molecule like this compound, which possesses significant flexibility, understanding its preferred conformations is essential for elucidating its interaction with biological targets. nih.gov The key sources of flexibility are the rotation around the C-C bond connecting the phenyl and oxane rings and the conformational flexibility of the oxane ring itself (e.g., chair, boat, and twist-boat conformations). fiveable.me

The biologically active conformation is the specific three-dimensional shape the molecule adopts when it binds to its receptor. This bound conformation may or may not be the lowest energy conformation in solution. nih.gov Computational modeling and solution NMR studies are common techniques used to identify low-energy conformers. nih.govmdpi.com

For this compound, the relative orientation of the 3,5-dichlorophenyl group with respect to the oxane ring is defined by a key dihedral angle. The oxane ring will likely prefer a stable chair conformation, which minimizes steric strain. In this conformation, the bulky dichlorophenyl group would preferentially occupy the equatorial position to reduce unfavorable 1,3-diaxial interactions. fiveable.me The interplay between the stable conformations and their corresponding energy levels will determine the population of each conformer available to interact with a biological target. A correlation between a specific conformation and biological activity can be established by synthesizing conformationally restricted analogues and evaluating their potency. nih.gov

Comparative SAR Analysis with Related Dichlorophenyl-Containing Compounds

The 3,5-dichlorophenyl group is a key structural element in a variety of compounds with diverse biological activities. A comparative analysis of these compounds provides a broader context for predicting the potential activities of this compound.

3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) : In this series, the TZD ring is crucial for activity. SAR studies revealed that modifications, such as adding a methyl group at the C-5 position of the TZD ring, can abolish cytotoxicity observed in cell culture. nih.gov This underscores that even small changes to the heterocyclic ring system can have profound effects.

Pyran Derivatives : A series of trisubstituted pyran derivatives bearing a 3,4-dichlorophenyl group were developed as potent triple reuptake inhibitors. The specific stereochemistry (2S,4R,5R) on the pyran ring was essential for high affinity at all three monoamine transporters (SERT, NET, DAT). nih.gov

N-arylcinnamamides : In a series of 3,4-dichlorocinnamanilides, antiplasmodial activity was found to correlate with lipophilicity and the presence of electron-withdrawing substituents. The 3,4-dichlorophenyl group was a key feature of the most active compounds. mdpi.com

Pyrazole (B372694) Derivatives : Pyrazole-based urea (B33335) derivatives containing a 3,4-dichlorophenyl group exhibited potent antibacterial activity against S. aureus. researchgate.net

This comparative analysis demonstrates that the dichlorophenyl moiety can be incorporated into various heterocyclic and acyclic scaffolds to produce compounds with a wide range of biological activities, including monoamine reuptake inhibition, anticancer, and antimicrobial effects. nih.govresearchgate.netnih.gov The specific biological profile is determined by the combination of the dichlorophenyl group and the scaffold to which it is attached.

Role of Halogen Bonding and Other Non-Covalent Interactions in Molecular Recognition

Non-covalent interactions are the primary forces driving the recognition and binding of a ligand to its biological target. csic.esgatech.edu For this compound, the chlorine atoms are not merely bulky, lipophilic substituents; they can also participate in a specific and highly directional interaction known as halogen bonding. rsc.orgacs.org

A halogen bond (X-bond) is an attractive interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site, such as a lone pair on an oxygen, nitrogen, or sulfur atom (the halogen bond acceptor). acs.orgnih.gov The electron-withdrawing nature of the aromatic ring creates a region of positive electrostatic potential on the outer side of the chlorine atoms, often called a "σ-hole," which can interact favorably with an electron-rich area in a protein's binding pocket. acs.org

The strength of a halogen bond increases with the polarizability of the halogen atom (I > Br > Cl > F) and the electron-withdrawing power of the group to which it is attached. acs.org In the context of this compound, the two chlorine atoms provide potential sites for halogen bonding, which could contribute significantly to the compound's binding affinity and selectivity. Docking studies of other chlorinated compounds have revealed that these interactions can be critical for orienting the ligand within the binding site. mdpi.com

Beyond halogen bonds, other non-covalent interactions are also vital:

Hydrophobic Interactions : The dichlorophenyl ring is lipophilic and likely engages in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. researchgate.net

π-π Stacking : The aromatic ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.

Hydrogen Bonding : The oxygen atom of the oxane ring can act as a hydrogen bond acceptor.

The combination of these forces—hydrophobic, hydrogen bonding, and particularly the directional halogen bonds—creates a complex interaction network that dictates the molecular recognition of this compound by its biological target. rsc.org

Mechanistic Investigations of Biological Activity

Elucidation of Molecular Mechanisms of Action

No research has been conducted to elucidate the molecular mechanisms by which 4-(3,5-Dichlorophenyl)oxane might exert a biological effect. This includes any potential for target modulation or interference with cellular pathways.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic electronic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electron distribution and energy levels, which in turn dictate the molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. mdpi.comespublisher.com It is often employed to predict molecular geometries, vibrational frequencies, and electronic properties. For a molecule like 4-(3,5-Dichlorophenyl)oxane, DFT calculations could determine parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. mdpi.com A hypothetical data table for such calculations is presented below to illustrate the type of information that would be generated.

Hypothetical DFT-Calculated Properties for this compound

| Property | Calculated Value | Units |

|---|---|---|

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

| Dipole Moment | Data not available | Debye |

| Total Energy | Data not available | Hartrees |

This table is for illustrative purposes only. No published data exists for this specific compound.

Ab Initio Methods for High-Level Calculations

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. researchgate.net They are generally more computationally expensive than DFT but can offer higher accuracy for certain properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could provide a highly accurate description of the electronic structure of this compound. These calculations would serve as a benchmark for validating results from less computationally demanding methods.

Semi-empirical Molecular Orbital Methods for Screening

Semi-empirical methods, such as PM3, AM1, and MNDO, use parameters derived from experimental data to simplify quantum mechanical calculations. researchgate.netscispace.comscielo.org.mx While less accurate than DFT or ab initio methods, their computational efficiency makes them suitable for rapid screening of large numbers of molecules or for preliminary calculations on larger systems. researchgate.netscielo.org.mx These methods could be used for an initial conformational analysis of this compound before employing more rigorous techniques.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules, such as proteins or DNA.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Protein-Ligand Stability

Molecular Dynamics (MD) simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. nih.govnih.govresearchgate.net For this compound, MD simulations could explore its conformational landscape, identifying the most stable three-dimensional structures. nih.gov If this compound were to be studied as a potential ligand for a biological target, MD simulations would be crucial for assessing the stability of the protein-ligand complex over time. nih.govnih.gov The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the complex would be analyzed to understand its dynamic stability.

Molecular Docking for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. thesciencein.orgnih.govnih.govijper.org This method is extensively used in drug design to predict how a small molecule, such as this compound, might bind to a specific protein target. nih.govnih.govmdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a force field. The results would predict the binding affinity (e.g., docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. researchgate.netnih.gov A hypothetical docking results table is shown below.

Hypothetical Molecular Docking Results for this compound against a Target Protein

| Parameter | Value | Details |

|---|---|---|

| Docking Score | Data not available | (e.g., kcal/mol) |

| Binding Affinity | Data not available | (e.g., µM) |

| Key Interacting Residues | Data not available | (e.g., Tyr123, Leu45) |

| Types of Interactions | Data not available | (e.g., Pi-Pi stacking, Halogen bond) |

This table is for illustrative purposes only. No published data exists for this specific compound.

Electronic Structure Analysis and Reactivity Prediction

Electrostatic Surface Potential (ESP) Mapping for Molecular Recognition

Electrostatic Surface Potential (ESP) mapping is a critical computational tool used to visualize and understand the electrostatic properties of a molecule, which are fundamental to its interaction with other molecules. The ESP map illustrates the distribution of charge on the molecular surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). These regions are crucial for predicting and understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are the primary drivers of molecular recognition by biological targets like proteins and enzymes.

For aromatic compounds, the electrostatic potential is significantly influenced by the nature and position of substituents on the ring. In the case of this compound, the two chlorine atoms in the meta positions are strong electron-withdrawing groups. This electronic effect is expected to create a region of positive electrostatic potential on the phenyl ring, particularly on the hydrogen atom situated between the two chlorine atoms. Conversely, the oxygen atom within the oxane ring is an area of high electron density, resulting in a region of negative electrostatic potential.

Detailed computational studies on analogous compounds provide valuable insights. For instance, in a study of 3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, the molecular electrostatic potential (MEP) map, generated using density functional theory (DFT) at the B3LYP/6-31G** level, revealed distinct negative and positive regions. The map indicated that the areas around the electronegative atoms, such as oxygen and nitrogen, exhibited negative electrostatic potential, making them likely sites for electrophilic attack. In contrast, regions with positive potential are susceptible to nucleophilic attack researchgate.net. A 3D representation of an MEP map for a similar dichlorophenyl-containing compound highlights these distinct electrostatic regions youtube.com.

Similarly, research on 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile utilized MEP maps to investigate the molecule's sensitivity towards electrophilic and nucleophilic attacks mdpi.com. The analysis demonstrated that the distribution of electrons on the reactive molecular sites could predict the interaction manner of the molecule mdpi.com. The study further employed Hirshfeld surface analysis to visualize intermolecular interactions, where regions of positive and negative potentials correspond to hydrogen-bond donors and acceptors, respectively nih.gov. These findings on structurally related molecules suggest that the ESP map of this compound would show a distinct pattern of positive potential on the dichlorophenyl ring and negative potential around the oxane oxygen, guiding its molecular recognition.

The table below, based on computational data for analogous dichlorophenyl-containing heterocyclic compounds, illustrates the typical electrostatic potential values associated with different molecular regions.

| Molecular Region of Analogous Compounds | Electrostatic Potential (kJ/mol) | Implication for Molecular Recognition |

| Oxygen atom in the heterocyclic ring | -150 to -200 | Potential Hydrogen Bond Acceptor |

| Chlorine atoms on the phenyl ring | -50 to -80 | Weak Hydrogen Bond Acceptor / Halogen Bonding |

| Hydrogen atom between chlorine atoms | +80 to +120 | Potential Hydrogen Bond Donor / Site for Nucleophilic Interaction |

| Phenyl ring carbon atoms | +20 to +50 | General site for π-π stacking interactions |

Application of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) has revolutionized the field of drug discovery and compound design. These technologies can significantly accelerate the process of identifying and optimizing novel molecules with desired therapeutic properties. For a compound like this compound, AI and ML can be applied in several key areas of its design and development.

Property Prediction: One of the most significant applications of ML in chemistry is the prediction of molecular properties. nih.gov Quantitative Structure-Property Relationship (QSPR) models can be developed to predict various physicochemical and biological properties, such as solubility, metabolic stability, and bioactivity, based on the molecular structure. nih.gov For this compound, ML models could predict its absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, even before the compound is synthesized. nih.gov This predictive capability allows for the early-stage filtering of unpromising candidates, saving time and resources. Recent advancements in ML, such as graph neural networks, have shown significant improvements in the accuracy of molecular property prediction. youtube.com

Target Identification and Validation: AI algorithms can analyze large biological datasets, including genomics, proteomics, and clinical data, to identify and validate new biological targets for therapeutic intervention. nih.gov By identifying proteins or pathways associated with a particular disease, AI can guide the design of compounds that modulate these targets. For a molecule with the structural features of this compound, AI could help identify potential protein targets where the dichlorophenyl and oxane moieties can form favorable interactions.

The following table outlines how different AI and ML models could be applied in the design and optimization of compounds like this compound.

| AI/ML Application | Model Type | Predicted Property/Outcome | Potential Impact on Design |

| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Novel molecular structures with desired properties | Generation of new, patentable oxane derivatives with improved efficacy. |

| Property Prediction | Graph Neural Networks (GNNs), Random Forests, Support Vector Machines (SVMs) | ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity), Solubility, Bioactivity | Prioritization of synthetic candidates with favorable drug-like properties. |

| Target Identification | Deep Learning, Natural Language Processing (NLP) | Novel protein targets, disease-associated pathways | Guiding the design of compounds for specific and validated biological targets. |

| Synthesis Planning | Recurrent Neural Networks (RNNs), Transformer models | Retrosynthetic pathways, reaction conditions | Optimization of the chemical synthesis route for efficiency and yield. |

Medicinal Chemistry and Pharmacological Relevance of 4 3,5 Dichlorophenyl Oxane Motif

Design and Development of Enzyme Inhibitors

No published studies were identified that describe the design, synthesis, or evaluation of 4-(3,5-Dichlorophenyl)oxane or its direct derivatives as inhibitors of any specific enzyme targets. Consequently, there is no data on their inhibitory concentrations (e.g., IC50 values) or mechanisms of action.

Research on Receptor Agonists and Antagonists

There is no available research detailing the investigation of this compound as a ligand for any class of biological receptors. As such, information regarding its potential agonist or antagonist activities, binding affinities (e.g., Ki values), or selectivity for specific receptor subtypes is not available.

Investigation as Anti-infective Agents (e.g., antibacterial, antifungal, antitubercular)

A search of the scientific literature did not yield any studies that have explored the potential of this compound as an anti-infective agent. There are no reports on its activity against bacterial, fungal, or mycobacterial strains.

Development of Neuroactive Compounds (e.g., monoamine oxidase inhibitors, neurotransmitter reuptake inhibitors)

No research has been published concerning the development or assessment of this compound for its effects on the central nervous system. There is no information available on its potential as a monoamine oxidase inhibitor, a neurotransmitter reuptake inhibitor, or its interaction with any other neurological targets.

Utility as Chemical Probes for Biological Systems and Target Validation

There are no reports of this compound being utilized as a chemical probe to investigate biological systems or to validate specific drug targets. Its synthesis and application for such purposes have not been described in the available literature.

Future Research Directions and Translational Potential

Advanced Synthetic Methodologies for Analogue Generation

The generation of a diverse library of analogues is fundamental to establishing robust structure-activity relationships (SAR) and optimizing lead compounds. For 4-(3,5-Dichlorophenyl)oxane, future synthetic efforts will likely focus on modular and efficient strategies that allow for systematic modification of both the aromatic and heterocyclic moieties.

One promising avenue is the application of modern cross-coupling reactions to introduce a variety of substituents onto the dichlorophenyl ring. While the 3,5-dichloro substitution is a key feature, the exploration of alternative halogenation patterns or the introduction of other functional groups could profoundly impact biological activity. Furthermore, late-stage functionalization techniques, which allow for the modification of complex molecules in the final steps of a synthetic sequence, will be invaluable for creating a diverse set of analogues without the need for de novo synthesis in each case.

Regarding the oxane ring, the development of stereoselective synthetic routes will be crucial. The stereochemistry of substituents on the oxane ring can have a significant impact on biological activity. Asymmetric synthesis methodologies, such as chiral catalysis, will be instrumental in accessing enantiomerically pure forms of this compound and its derivatives. This will enable a more precise understanding of the chiral recognition at biological targets. Additionally, methods for the regioselective opening of the oxane ring could provide access to a different class of acyclic analogues, further expanding the chemical space for biological screening.

Integration of Computational and Experimental Approaches for Drug Discovery

The synergy between computational and experimental methods has become a powerful engine for drug discovery. For this compound, a combined in silico and in vitro/in vivo approach will be essential to accelerate the identification of promising lead candidates.

Computational modeling can be employed at the outset to predict the physicochemical properties and potential biological targets of this compound and its virtual analogues. Molecular docking and dynamics simulations can provide insights into the binding modes of these compounds with various protein targets, helping to prioritize the synthesis of molecules with the highest predicted affinity and selectivity. Quantitative structure-activity relationship (QSAR) studies can further refine these models as experimental data becomes available, leading to more accurate predictions for subsequent generations of compounds.

High-throughput screening (HTS) of a focused library of this compound analogues against a panel of biologically relevant targets will be a critical experimental step. The data generated from HTS can be used to validate and refine the computational models, creating a feedback loop that enhances the efficiency of the drug discovery process. Furthermore, fragment-based drug discovery (FBDD) approaches could be utilized, where the dichlorophenyl and oxane fragments are screened independently to identify initial binding interactions, which can then be built upon to design more potent molecules.

Elucidation of Novel Biological Targets and Mechanisms

A key area of future research will be the identification and validation of the biological targets of this compound and its analogues. The dichlorophenyl motif is present in a wide range of bioactive compounds, suggesting that this scaffold may interact with multiple protein families. For instance, dichlorophenyl-containing molecules have shown activity as inhibitors of various enzymes and as modulators of receptor signaling pathways.

Initial biological profiling should involve broad-based phenotypic screening in various cell-based assays to identify potential areas of therapeutic interest, such as oncology, inflammation, or neuroscience. For example, compounds containing a 1,3-bis(3,5-dichlorophenyl) urea (B33335) structure have been investigated for their anti-cancer properties, suggesting that derivatives of this compound could be explored for similar activities. nih.govnih.gov

Once a promising phenotypic effect is observed, target deconvolution studies will be necessary to identify the specific molecular targets. Techniques such as chemical proteomics, affinity chromatography, and genetic approaches (e.g., CRISPR-Cas9 screening) can be employed to pinpoint the proteins that directly interact with the compound. Subsequent biochemical and biophysical assays will then be required to validate these interactions and elucidate the mechanism of action at a molecular level.

Development of Advanced Pharmacological Tools

Beyond its direct therapeutic potential, the this compound scaffold can be leveraged for the development of sophisticated pharmacological tools to probe biological systems. These tools can provide valuable insights into physiological and pathological processes.

One important application is the design of chemical probes. By attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) moiety, to a this compound analogue with high affinity and selectivity for a specific target, researchers can visualize the localization and dynamics of that target within cells and tissues. These probes can be instrumental in target validation and in studying the biological consequences of target engagement.

Furthermore, the development of radiolabeled versions of this compound derivatives could enable their use as imaging agents in positron emission tomography (PET) or single-photon emission computed tomography (SPECT). Such tracers would allow for the non-invasive in vivo visualization and quantification of their biological targets, which could have significant applications in clinical diagnostics and in monitoring disease progression and response to therapy. The synthesis of precursors with appropriate leaving groups, such as tosylates, would facilitate the introduction of radionuclides. mdpi.com

Emerging Applications in Chemical Biology and Material Science

The utility of the this compound scaffold may extend beyond the traditional boundaries of medicinal chemistry into the broader fields of chemical biology and material science.

In chemical biology, derivatives of this compound could be designed as "bump-and-hole" probes to study the structure and function of specific proteins. This approach involves engineering a "hole" into a target protein and designing a "bumped" ligand that specifically fits into this modified active site. This allows for the selective modulation of the engineered protein without affecting its wild-type counterpart.

In the realm of material science, the rigid dichlorophenyl group and the flexible oxane ring could impart interesting self-assembling properties to derivatives of this compound. The synthesis of polymers or supramolecular assemblies incorporating this scaffold could lead to the development of novel materials with unique physicochemical properties. For instance, polysaccharide-based chiral stationary phases have been synthesized using 3,5-dichlorophenyl isocyanate, highlighting the utility of this chemical group in creating materials for enantioselective separations. sigmaaldrich.com The potential for these materials in areas such as drug delivery, biosensing, or as components of advanced functional materials warrants further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.